molecular formula C19H28O B14585214 10,13,16-Nonadecatrien-7-yn-2-one CAS No. 61481-33-2

10,13,16-Nonadecatrien-7-yn-2-one

Katalognummer: B14585214
CAS-Nummer: 61481-33-2
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: WNEMEFGAUDSOFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,13,16-Nonadecatrien-7-yn-2-one is a unique organic compound that belongs to the class of highly unsaturated fatty acids and alkanones. It is characterized by its complex structure, which includes multiple double bonds and a triple bond, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,13,16-Nonadecatrien-7-yn-2-one typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis, where specific catalysts are employed to facilitate the formation of the triple bond. Another method involves the use of Wittig reactions to introduce the double bonds in the molecule .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalysts have made it possible to produce this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

10,13,16-Nonadecatrien-7-yn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

10,13,16-Nonadecatrien-7-yn-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in the study of lipid metabolism and cell membrane dynamics.

    Medicine: Research has explored its potential as an antimicrobial and antiviral agent due to its ability to disrupt cell membranes.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 10,13,16-Nonadecatrien-7-yn-2-one involves its interaction with cell membranes and enzymes. The compound’s multiple double bonds and triple bond allow it to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with specific enzymes, inhibiting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10,13,16-Nonadecatrien-7-yn-2-one stands out due to its unique combination of double and triple bonds, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

61481-33-2

Molekularformel

C19H28O

Molekulargewicht

272.4 g/mol

IUPAC-Name

nonadeca-10,13,16-trien-7-yn-2-one

InChI

InChI=1S/C19H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12,15-18H2,1-2H3

InChI-Schlüssel

WNEMEFGAUDSOFY-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCC=CCC=CCC#CCCCCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.